(4-chloro-1-methyl-1H-pyrazol-3-yl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone
Description
(4-chloro-1-methyl-1H-pyrazol-3-yl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a trifluoromethylphenyl group linked through an oxime ether linkage
Properties
IUPAC Name |
[(E)-[2-(trifluoromethyl)phenyl]methylideneamino] 4-chloro-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O2/c1-20-7-10(14)11(19-20)12(21)22-18-6-8-4-2-3-5-9(8)13(15,16)17/h2-7H,1H3/b18-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOBRKQPXIWRNS-NGYBGAFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)ON=CC2=CC=CC=C2C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)O/N=C/C2=CC=CC=C2C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1-methyl-1H-pyrazol-3-yl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions. The resulting pyrazole is then chlorinated using a chlorinating agent such as thionyl chloride. The methyl group is introduced via alkylation using methyl iodide in the presence of a base like potassium carbonate.
The next step involves the preparation of the oxime ether linkage. This is achieved by reacting the pyrazole derivative with hydroxylamine hydrochloride to form the oxime, followed by the reaction with (E)-2-(trifluoromethyl)benzaldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-1-methyl-1H-pyrazol-3-yl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, (4-chloro-1-methyl-1H-pyrazol-3-yl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of (4-chloro-1-methyl-1H-pyrazol-3-yl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The oxime ether linkage provides stability and resistance to metabolic degradation.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Comparison
Compared to cetylpyridinium chloride and domiphen bromide, (4-chloro-1-methyl-1H-pyrazol-3-yl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone has a more complex structure, which may confer unique properties such as enhanced stability and specificity for certain biological targets. The presence of the trifluoromethyl group and the oxime ether linkage distinguishes it from these simpler compounds, potentially leading to different pharmacokinetic and pharmacodynamic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
